molecular formula C11H10OS B1363729 2-(4-Methoxyphenyl)thiophene CAS No. 42545-43-7

2-(4-Methoxyphenyl)thiophene

Cat. No. B1363729
CAS RN: 42545-43-7
M. Wt: 190.26 g/mol
InChI Key: TWKDIVDAGCWHES-UHFFFAOYSA-N
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Patent
US04857539

Procedure details

To a solution of 8.80 g (2-(4-methoxyphenyl)thiophene (prepared from 2-thienylmagnesium bromide and p-iodoanisole) and 5.4 ml propanethiol in 100 ml dry dimethylformamide was carefully added 7.00 g 35% potassium hydride in mineral oil. The reaction mixture was heated at reflux under nitrogen for 16 hours. Isolation of the resulting product afforded after crystallization 2.42 g 4-(2-thienyl)phenol as a yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:5][CH:4]=1.C(S)CC.[H-].[K+]>CN(C)C=O>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC=CC1
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(CC)S
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Isolation of the resulting product afforded
CUSTOM
Type
CUSTOM
Details
after crystallization 2.42 g 4-(2-thienyl)phenol as a yellow powder

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.